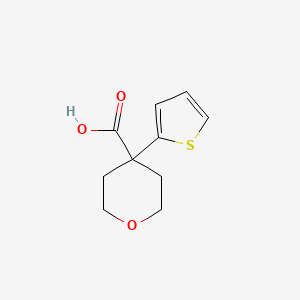

4-(Thiophen-2-yl)oxane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Thiophen-2-yl)oxane-4-carboxylic acid, also known as 4-TOA, is a thiophen-containing carboxylic acid that is widely used in scientific research. It is a versatile compound that has been used in many different fields, such as in vitro and in vivo studies, as well as in the synthesis of other compounds. 4-TOA has been studied for its unique properties, such as its biochemical and physiological effects, and its mechanism of action. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis and Antinociceptive Activity : Synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides involves reacting thiophene-3-carboxylic acid derivatives with substituted amines, demonstrating antinociceptive activity in compounds (Shipilovskikh et al., 2020).

Conformational Studies : X-ray and NMR analysis of 1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester show its trans-configuration and conformational equilibrium, highlighting the impact of different solvents on its structure (Bogdanov et al., 2004).

Electroactive Polymer Synthesis : The synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, an electroactive polymer, involves a reaction with 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, showcasing its potential in electronic applications (Kaya & Aydın, 2012).

Biological and Pharmacological Applications

Antimicrobial Properties : Certain thiophene-2-carboxylic acid derivatives exhibit significant antimicrobial properties, making them potential candidates for antibacterial and antifungal applications (Mabkhot et al., 2017).

Anti-Inflammatory Activity : Cu(II) complexes with thiophen-2-yl carboxylic acids show notable antioxidant and anti-inflammatory activities, indicating potential in pharmacological research (Panagoulis et al., 2007).

Immunosuppressive Compounds : Novel immunosuppressive butenamides synthesized from thiophene-2-carboxylic acid demonstrate activity against T-lymphocytes, suggesting potential therapeutic uses in immunosuppression (Axton et al., 1992).

Material Science and Engineering

Liquid Crystal Properties : Thiophene derivatives have been used in the synthesis of liquid crystals, exhibiting phases like SmA and SmC, potentially useful in display technologies (Matharu et al., 2014).

Conducting Copolymers : Copolymerization of succinic acid bis-(4-pyrrol-1-yl-phenyl) ester with thiophene leads to conducting polymers with electrochromic properties, relevant for electronic and photonic applications (Ertas et al., 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

4-thiophen-2-yloxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-9(12)10(3-5-13-6-4-10)8-2-1-7-14-8/h1-2,7H,3-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYOZQWRYINSBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597760 |

Source

|

| Record name | 4-(Thiophen-2-yl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880166-18-7 |

Source

|

| Record name | 4-(Thiophen-2-yl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene](/img/structure/B1320046.png)